- Preparation of substituted heterocyclic compounds derivatives as allosteric modulators of group II metabotropic glutamate receptors, World Intellectual Property Organization, , ,
Cas no 944276-67-9 (4-BROMO-2-IODOBENZONITRILE)

4-BROMO-2-IODOBENZONITRILE structure
Nom du produit:4-BROMO-2-IODOBENZONITRILE
Numéro CAS:944276-67-9
Le MF:C7H3BrIN
Mégawatts:307.91389298439
MDL:MFCD09907887
CID:1984012
PubChem ID:91882193
4-BROMO-2-IODOBENZONITRILE Propriétés chimiques et physiques
Nom et identifiant
-
- 4-BROMO-2-IODOBENZONITRILE
- 4-Bromo-2-iodobenzonitrile (ACI)
- Z1269171113
- 944276-67-9
- CS-0089796
- EN300-1721002
- MFCD09907887
- SY308255
- AKOS026751482
- DB-367452
- BS-50574
- H11197
- SCHEMBL16534885
-
- MDL: MFCD09907887
- Piscine à noyau: 1S/C7H3BrIN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H
- La clé Inchi: AAUCVXUNVYKWPB-UHFFFAOYSA-N
- Sourire: N#CC1C(I)=CC(Br)=CC=1
Propriétés calculées
- Qualité précise: 306.84936g/mol
- Masse isotopique unique: 306.84936g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 10
- Nombre de liaisons rotatives: 0
- Complexité: 162
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 23.8Ų
- Le xlogp3: 3
4-BROMO-2-IODOBENZONITRILE PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Alichem | A013032818-250mg |
4-Bromo-2-iodobenzonitrile |
944276-67-9 | 97% | 250mg |
$494.40 | 2023-08-31 | |
Alichem | A013032818-500mg |
4-Bromo-2-iodobenzonitrile |
944276-67-9 | 97% | 500mg |
$863.90 | 2023-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1160436-25g |
4-Bromo-2-iodobenzonitrile |
944276-67-9 | 98% | 25g |
¥3829.00 | 2024-04-24 | |
ChemScence | CS-0089796-250mg |
4-Bromo-2-iodobenzonitrile |
944276-67-9 | 98.76% | 250mg |
$45.0 | 2022-04-26 | |
ChemScence | CS-0089796-1g |
4-Bromo-2-iodobenzonitrile |
944276-67-9 | 98.76% | 1g |
$85.0 | 2022-04-26 | |
ChemScence | CS-0089796-25g |
4-Bromo-2-iodobenzonitrile |
944276-67-9 | 98.76% | 25g |
$862.0 | 2022-04-26 | |
ChemScence | CS-0089796-10g |
4-Bromo-2-iodobenzonitrile |
944276-67-9 | 98.76% | 10g |
$383.0 | 2022-04-26 | |
TRC | B678775-50mg |
4-Bromo-2-Iodobenzonitrile |
944276-67-9 | 50mg |
$ 50.00 | 2022-06-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1160436-5g |
4-Bromo-2-iodobenzonitrile |
944276-67-9 | 98% | 5g |
¥1198.00 | 2024-04-24 | |
abcr | AB512679-5 g |
4-Bromo-2-iodobenzonitrile |
944276-67-9 | 5g |
€420.00 | 2022-07-29 |
4-BROMO-2-IODOBENZONITRILE Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: p-Toluenesulfonic acid , N-Iodosuccinimide Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ; 16 h, 70 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 10 min, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt
1.2 Reagents: Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt
Référence
- Biarylmethyl tetrazole heterocycles as Angiotensin II receptor biased agonists for prevention and treatment of heart failure diseases, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Nitric acid , Potassium nitrite Solvents: Water ; 0 °C; 60 min, 0 °C
1.2 Reagents: Potassium cyanide Solvents: Water ; 70 °C
1.3 Reagents: Potassium hydroxide Solvents: Water ; 30 min, basified, 70 °C
1.2 Reagents: Potassium cyanide Solvents: Water ; 70 °C
1.3 Reagents: Potassium hydroxide Solvents: Water ; 30 min, basified, 70 °C
Référence
- The effects of extended conjugation length of purely organic phosphors on their phosphorescence emission propertiesPhysical Chemistry Chemical Physics, 2015, 17(29), 19096-19103,
Méthode de production 4
Conditions de réaction
1.1 Reagents: p-Toluenesulfonic acid , N-Iodosuccinimide Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ; 4 h, 70 °C; 2 h, 70 °C
Référence
- Preparation of benzobis(thiadiazole) derivatives, ink containing them, and organic electronic device using them, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
Référence
- Preparation and use of magnesium amides, United States, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Butyllithium , 2,2,6,6-Tetramethylpiperidine Solvents: Tetrahydrofuran , Hexane ; 10 min, 0 °C
1.2 Reagents: 2-Propanol, 2-methyl-, zinc salt Solvents: Pentane , Tetrahydrofuran ; -78 °C; 30 min, 0 °C
1.3 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -30 °C
1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; 1 h, rt
1.5 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water
1.2 Reagents: 2-Propanol, 2-methyl-, zinc salt Solvents: Pentane , Tetrahydrofuran ; -78 °C; 30 min, 0 °C
1.3 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -30 °C
1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; 1 h, rt
1.5 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water
Référence
- Generation and suppression of 3-/4-functionalized benzynes using zinc ate base (TMP-Zn-ate): new approaches to multisubstituted benzenesJournal of the American Chemical Society, 2008, 130(2), 472-480,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Magnesate(2-), dichlorobis(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium (1:2), (… Solvents: Tetrahydrofuran ; 3 h, -20 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; rt
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; rt
Référence
- Preparation and use of magnesium amides, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: N-Iodosuccinimide Catalysts: p-Toluenesulfonic acid , Palladium diacetate Solvents: 1,2-Dichloroethane ; 72 h, 70 °C
Référence
- Sulfinylaminobenzamide and sulfonylaminobenzamide derivatives as mitochondrial oxidative phosphorylation uncouplers and their preparation, World Intellectual Property Organization, , ,
4-BROMO-2-IODOBENZONITRILE Raw materials
4-BROMO-2-IODOBENZONITRILE Preparation Products
4-BROMO-2-IODOBENZONITRILE Littérature connexe
-
Dongwook Lee,Xiao Ma,Jaehun Jung,Eun Jeong Jeong,Hossein Hashemi,Avi Bregman,John Kieffer,Jinsang Kim Phys. Chem. Chem. Phys. 2015 17 19096
944276-67-9 (4-BROMO-2-IODOBENZONITRILE) Produits connexes
- 1005729-21-4(N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethylbenzamide)
- 9002-81-7(Polyoxymethylene)
- 2246916-71-0(4-Methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2,3-thiadiazole)
- 1805477-89-7(Ethyl 3-cyano-5-difluoromethoxy-2-(hydroxymethyl)phenylacetate)
- 1020396-26-2((3R)-1-Ethylpiperidin-3-amine)
- 339017-33-3((3E)-3-(3,4-dimethoxyphenyl)-4-[(3,4-dimethylphenyl)amino]but-3-en-2-one)
- 2253632-52-7(2,3,4,5,6,7,8,9-Octahydro-1H-cycloocta[c]pyrrol-1-one)
- 107972-49-6(Ethyl 4-amino-1H-imidazole-2-carboxylate hydrobromide)
- 1849623-32-0(INDEX NAME NOT YET ASSIGNED)
- 330202-47-6(7-(2-chlorophenyl)methyl-3-methyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:944276-67-9)4-BROMO-2-IODOBENZONITRILE

Pureté:99%/99%
Quantité:5g/25g
Prix ($):186.0/552.0